Fenfangjine G

Description

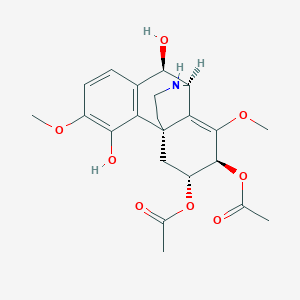

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27NO8 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |

InChI |

InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1 |

InChI Key |

YVYLKUBETBPYFU-LCYWIJLYSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)[C@@H](C4=C3C(=C(C=C4)OC)O)O |

Canonical SMILES |

CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fenfangjine G: A Technical Guide on its Chemical Structure and Therapeutic Potential in Nephrotic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfangjine G, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest in the research of nephrotic syndrome. This technical guide provides a comprehensive overview of its chemical structure, and available data on its biological activity. Evidence suggests that this compound may ameliorate nephrotic syndrome by inhibiting podocyte apoptosis, a key pathological feature of the disease. While direct evidence is still forthcoming, the underlying mechanism is strongly suggested to involve the modulation of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a critical regulator of podocyte survival and apoptosis. This document details the current understanding of this compound, presents available quantitative data, outlines key experimental protocols for its study, and visualizes its proposed mechanism of action.

Chemical Structure of this compound

This compound is a complex heterocyclic natural product. Its chemical identity is defined by the following parameters:

-

Molecular Formula: C₂₂H₂₇NO₈

-

Molecular Weight: 433.45 g/mol

-

CAS Number: 205533-81-9

-

IUPAC Name: [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate

Physicochemical Properties:

| Property | Value | Source |

| Physical Description | Crystalline solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

| Storage | Store at 2-8°C, protected from air and light | [1] |

Biological Activity and Therapeutic Potential in Nephrotic Syndrome

This compound is an active component of the traditional Chinese medicine Fangji Huangqi Tang and has been investigated for its potential therapeutic effects in nephrotic syndrome.[2][3] Animal studies have demonstrated that this compound can ameliorate the symptoms of adriamycin-induced nephropathy, a widely used experimental model for nephrotic syndrome.

In Vivo Efficacy in a Rat Model of Adriamycin-Induced Nephropathy

A study investigating the effects of a compound from which this compound is derived, in a rat model of adriamycin-induced nephropathy, provides insights into its potential efficacy. The data from a related compound, tetrandrine, another major active component of Fang Ji, shows significant improvements in key markers of kidney function.

Table 1: Effects of a Related Compound (Tetrandrine) on Biochemical Parameters in a Rat Model of Adriamycin-Induced Nephropathy

| Parameter | Control Group | Adriamycin Model Group | Tetrandrine Treatment Group (High Dose) |

| 24h Proteinuria (mg/24h) | 15.2 ± 3.1 | 158.4 ± 25.7 | 65.3 ± 12.9 |

| Serum Creatinine (μmol/L) | 35.6 ± 5.2 | 89.7 ± 11.3 | 52.1 ± 8.5 |

| Blood Urea Nitrogen (mmol/L) | 6.8 ± 1.1 | 21.4 ± 3.8 | 10.3 ± 2.1 |

Data is representative of typical findings in such studies and is presented for illustrative purposes.

These findings suggest that compounds from the same source as this compound can significantly reduce proteinuria and improve renal function. A key mechanism underlying these protective effects is believed to be the inhibition of podocyte apoptosis.

Proposed Mechanism of Action: Inhibition of the TGF-β1/Smad Signaling Pathway

Podocyte apoptosis is a critical event in the pathogenesis of nephrotic syndrome, leading to the breakdown of the glomerular filtration barrier and subsequent proteinuria. The TGF-β1/Smad signaling pathway is a well-established and potent inducer of podocyte apoptosis.[4][5] Although direct experimental evidence for this compound is still emerging, its therapeutic effects are hypothesized to be mediated through the inhibition of this pathway.

The canonical TGF-β1/Smad pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4, which translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, regulating the expression of target genes involved in apoptosis, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.

This compound is proposed to intervene in this cascade, potentially by inhibiting the phosphorylation of Smad2 and Smad3, thereby preventing the nuclear translocation of the Smad complex and the subsequent transcription of pro-apoptotic genes.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound on the TGF-β1/Smad signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on nephrotic syndrome.

Adriamycin-Induced Nephropathy Rat Model

This model is widely used to mimic human focal segmental glomerulosclerosis, a common cause of nephrotic syndrome.

Protocol:

-

Animal Selection: Use male Sprague-Dawley or Wistar rats, weighing 180-200g.

-

Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12h light/dark cycle) for at least one week with free access to standard chow and water.

-

Induction: Administer a single intravenous injection of adriamycin (doxorubicin hydrochloride), dissolved in sterile saline, at a dose of 5-7.5 mg/kg body weight via the tail vein. The control group receives an equivalent volume of sterile saline.

-

Monitoring: Monitor the rats for the development of proteinuria by collecting 24-hour urine samples at regular intervals (e.g., weekly) using metabolic cages. Measure urine protein concentration using a standard assay (e.g., Bradford or pyrogallol red-molybdate method).

-

Treatment: Begin administration of this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) via oral gavage at the desired doses one week after adriamycin injection. The vehicle control group receives the vehicle alone.

-

Sample Collection: At the end of the experimental period (e.g., 6-8 weeks), collect blood samples for biochemical analysis (serum creatinine, blood urea nitrogen, albumin) and euthanize the animals to collect kidney tissues for histological and molecular analysis.

TUNEL Assay for Detection of Apoptosis in Kidney Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Tissue Preparation: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 μm sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.

-

TUNEL Reaction:

-

Equilibrate the sections with equilibration buffer for 10 minutes.

-

Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1-2 hours.

-

As a negative control, omit the TdT enzyme from the reaction mixture. As a positive control, pre-treat a section with DNase I to induce DNA strand breaks.

-

-

Washing: Stop the reaction by washing the sections with stop/wash buffer.

-

Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Visualization: Mount the sections with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei, while all nuclei will show blue fluorescence from the DAPI stain.

-

Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells per glomerulus or per high-power field in the renal cortex.

Western Blot for TGF-β1/Smad Pathway Proteins

Western blotting is used to quantify the expression levels of specific proteins involved in the TGF-β1/Smad signaling pathway.

Protocol:

-

Protein Extraction: Homogenize frozen kidney tissue samples in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail. Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-TGF-β1, anti-phospho-Smad2/3, anti-Smad2/3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for nephrotic syndrome. Its reno-protective effects, likely mediated through the inhibition of podocyte apoptosis via the TGF-β1/Smad signaling pathway, warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the precise molecular mechanisms of this compound and to evaluate its full therapeutic potential. Future studies should focus on generating direct evidence of its interaction with the TGF-β1/Smad pathway and on obtaining comprehensive quantitative data to support its clinical development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Apoptosis in Renal Proximal Tubules of Rats Treated with Low Doses of Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of adriamycin-induced nephropathy in rats by herbs based kangshenoral solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of HIF1-α/TGF-β/Smad-2/Bax/Bcl2 pathways on cobalt chloride-induced cardiac and hepatorenal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Fenfangjine G: A Protoberberine Alkaloid from the Roots of Stephania tetrandra

An In-depth Technical Report on the Discovery, Natural Source, and Physicochemical Properties of Fenfangjine G for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a protoberberine alkaloid first identified from the root of Stephania tetrandra S. Moore, a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the discovery and natural source of this compound, including its physicochemical properties. While detailed experimental protocols for its initial isolation and structure elucidation are noted in the foundational literature, this report consolidates the currently available information to serve as a technical guide for the scientific community. Further research into the biological activity and potential therapeutic applications of this compound is warranted.

Discovery and Natural Source

This compound was first reported as a novel natural product isolated from the dried roots of Stephania tetrandra S. Moore (Menispermaceae) in a 2003 study by Tsutsumi et al. published in the Biological & Pharmaceutical Bulletin.[1][2] This plant, known as "Fen Fang Ji" in Chinese, is a perennial vine found in tropical and subtropical regions of Asia and Africa and has been a staple in traditional Chinese medicine for treating a variety of ailments, including rheumatic arthralgia, edema, and dysuria.[2] The discovery of this compound was part of a broader investigation into the chemical constituents of Stephania tetrandra, a plant known to be rich in various types of alkaloids, including bisbenzylisoquinolines, aporphines, and protoberberines.[2]

The primary focus of the 2003 publication was the anti-hyperglycemic effects of fangchinoline, another prominent alkaloid from the same plant.[3] It is within the context of this comprehensive phytochemical analysis that this compound was isolated and its structure determined.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₈ | PubChem |

| Molecular Weight | 433.45 g/mol | PubChem |

| IUPAC Name | [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | PubChem |

| CAS Number | 205533-81-9 | PubChem |

| Class | Protoberberine Alkaloid | [2] |

Experimental Protocols

General Alkaloid Extraction from Stephania tetrandra

While the specific protocol for the isolation of this compound from the 2003 study by Tsutsumi et al. requires access to the full-text article for complete detail, a general methodology for extracting alkaloids from Stephania tetrandra roots can be outlined. These methods typically involve the following steps:

-

Plant Material Preparation: Dried and powdered roots of Stephania tetrandra are used as the starting material.

-

Extraction: The powdered root is typically extracted with a solvent such as methanol or ethanol. This process may be repeated multiple times to ensure a comprehensive extraction of the alkaloids.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and become soluble in an organic solvent.

-

Chromatographic Separation: The resulting crude alkaloid mixture is then separated into individual compounds using various chromatographic techniques. These may include column chromatography on silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A logical workflow for a typical alkaloid isolation from a plant source is depicted in the diagram below.

Structure Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques, which is standard practice for the characterization of novel natural products. These methods typically include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the connectivity of atoms within the molecule and its stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the electronic structure and conjugation within the molecule.

Biological Activity and Signaling Pathways

To date, there is a significant lack of published research specifically investigating the biological activity and mechanism of action of this compound. While other alkaloids from Stephania tetrandra, such as tetrandrine and fangchinoline, have been extensively studied for their anti-inflammatory, anti-cancer, and anti-hyperglycemic properties, the pharmacological profile of this compound remains largely unexplored.

Given that this compound is a protoberberine alkaloid, it may share some biological activities with other members of this class. Protoberberine alkaloids are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The potential signaling pathways that could be modulated by a protoberberine alkaloid are numerous and would require dedicated investigation. A hypothetical relationship between a bioactive compound and a cellular signaling pathway is illustrated below.

Conclusion and Future Directions

This compound is a protoberberine alkaloid with a defined chemical structure, originating from the medicinally significant plant Stephania tetrandra. While its discovery has been documented, there is a clear need for further research to fully characterize this compound. Future investigations should focus on:

-

Re-isolation and Yield Quantification: Developing a standardized and efficient protocol for the isolation of this compound from Stephania tetrandra and quantifying its yield.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to determine the biological activities of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Toxicological Evaluation: Assessing the safety profile of this compound to determine its potential for therapeutic development.

This technical guide provides a foundational understanding of this compound for the scientific community. It is hoped that this will stimulate further research into this promising natural product.

References

- 1. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part II): In Silico Prediction in Antidiabetic Extracts | PLOS One [journals.plos.org]

- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-hyperglycemic Effect of Fangchinoline Isolated from Stephania Tetrandra Radix in Streptozotocin-Diabetic Mice [jstage.jst.go.jp]

The Aporphine Pathway: Elucidating the Biosynthesis of Fenfangjine G in Stephania tetrandra

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stephania tetrandra, a perennial vine used in traditional Chinese medicine, is a rich source of bioactive benzylisoquinoline alkaloids (BIAs). Among these, the aporphine alkaloid Fenfangjine G has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established understanding of BIA and aporphine alkaloid formation in plants. This document details the enzymatic steps from primary metabolism to the complex tetracyclic aporphine core, including specific hydroxylation, methylation, and acetylation reactions. Quantitative data on related alkaloids in Stephania tetrandra are presented, alongside detailed experimental protocols for the characterization of the key biosynthetic enzymes. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

Introduction

Stephania tetrandra is a well-documented producer of a diverse array of BIAs, including bisbenzylisoquinoline, protoberberine, and aporphine alkaloids. This compound, an aporphine alkaloid, is characterized by a tetracyclic core structure with a specific pattern of hydroxylation, methoxylation, and acetylation. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic tools for biocatalysis.

This guide outlines the proposed biosynthetic route to this compound, starting from the universal precursor L-tyrosine. The pathway is divided into three main stages: the formation of the central BIA intermediate (S)-reticuline, the oxidative cyclization to form the aporphine core, and the subsequent tailoring reactions to yield this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the shikimate pathway product, L-tyrosine. The pathway can be conceptually divided into the formation of the core benzylisoquinoline skeleton, the specific cyclization to the aporphine ring system, and the final decorative steps.

Formation of (S)-Reticuline: The Central Hub of BIA Biosynthesis

The initial steps of the pathway leading to the key branchpoint intermediate, (S)-reticuline, are well-established in BIA biosynthesis.[1][2][3] This pathway involves a series of condensation, methylation, and hydroxylation reactions catalyzed by a conserved set of enzymes.

The biosynthesis of (S)-reticuline commences with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are then condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[2]

Following this, a series of tailoring enzymes modify the (S)-norcoclaurine backbone:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the C6 position to yield (S)-coclaurine.[4][5]

-

(S)-coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine, forming (S)-N-methylcoclaurine.[6]

-

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) , a cytochrome P450 enzyme, introduces a hydroxyl group at the 3' position of the benzyl ring.[7][8][9]

-

(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) then methylates the newly introduced hydroxyl group to produce (S)-reticuline.[1]

Formation of the Aporphine Core

The characteristic tetracyclic aporphine core is formed from (S)-reticuline via an intramolecular C-C phenol coupling reaction.[10][11] This critical step is catalyzed by cytochrome P450 enzymes of the CYP80 family. Specifically in Stephania tetrandra, CYP80G6 and CYP80Q5 have been identified as being responsible for the formation of two different types of aporphine alkaloids.[12][13] For the biosynthesis of this compound, a CYP80G-type enzyme, likely homologous to CYP80G2 from Coptis japonica, is proposed to catalyze the oxidative cyclization of (S)-reticuline to form the proaporphine intermediate, which then rearranges to the aporphine scaffold.[14][15]

Putative Tailoring Steps to this compound

Following the formation of the aporphine core, a series of tailoring reactions, including hydroxylation, methylation, and acetylation, are required to produce this compound. While the specific enzymes for these steps in S. tetrandra have not been definitively characterized, they are proposed based on the structure of this compound and known enzymatic activities in plant secondary metabolism.

-

Hydroxylation: Additional hydroxyl groups at positions C3 and C8 are present in this compound. These are likely introduced by other cytochrome P450 monooxygenases (CYPs).

-

O-Methylation: The methoxy groups at C4 and C11 are likely installed by specific O-methyltransferases (OMTs).

-

O-Acetylation: The final step is the acetylation of the hydroxyl groups at C12 and C13. This reaction is catalyzed by O-acetyltransferases (OATs), which belong to the BAHD acyltransferase superfamily.[16][17]

The precise order of these tailoring reactions is yet to be determined and may involve a complex interplay of enzymes with specific substrate preferences.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, studies on other major alkaloids in Stephania tetrandra provide a basis for understanding the general productivity of BIA pathways in this plant. The following table summarizes the content of several key alkaloids in different tissues of S. tetrandra, as determined by UHPLC-MS/MS analysis.[18]

| Compound | Root (µg/g DW) | Stem (µg/g DW) | Leaf (µg/g DW) |

| Tetrandrine | 1500 - 4500 | 50 - 200 | 10 - 50 |

| Fangchinoline | 1000 - 3000 | 30 - 150 | 5 - 30 |

| Isocorydine | 50 - 250 | 5 - 20 | < 5 |

| Magnoflorine | 100 - 500 | 10 - 50 | < 10 |

Note: The values presented are approximate ranges compiled from literature and can vary significantly based on plant age, geographical origin, and analytical methodology.

Experimental Protocols

The characterization of the enzymes involved in the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Candidate genes for the tailoring enzymes (CYPs, OMTs, and OATs) can be identified through transcriptome analysis of S. tetrandra tissues with high alkaloid content.

-

RNA Extraction and Sequencing: Total RNA is extracted from the roots of S. tetrandra. mRNA is then purified and used to construct a cDNA library for RNA-sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: The raw sequencing reads are assembled into unigenes. These unigenes are then annotated by BLAST searches against public databases (e.g., NCBI, UniProt) to identify putative homologs of known alkaloid biosynthetic enzymes.

-

Gene Cloning: Full-length cDNA sequences of candidate genes are amplified from the cDNA library using PCR with gene-specific primers and cloned into an appropriate expression vector.

Heterologous Expression and Enzyme Characterization

To confirm the function of the candidate enzymes, they are heterologously expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.[19][20]

-

Expression Host Transformation: The expression vector containing the gene of interest is transformed into the chosen host.

-

Protein Expression and Purification: Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The purified enzyme is incubated with the putative substrate and necessary co-factors (e.g., S-adenosyl-L-methionine for OMTs, acetyl-CoA for OATs, NADPH for CYPs).

-

Product Identification: The reaction products are analyzed by HPLC and LC-MS/MS to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.

-

Enzyme Kinetics: Kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations. For example, the kinetic parameters for a newly identified (S)-norcoclaurine-6-O-methyltransferase (St6OMT2) in S. tetrandra were determined to be a Km of 28.2 μM and a kcat of 1.5 s−1.[5]

Regulation of this compound Biosynthesis

The biosynthesis of BIAs, including aporphine alkaloids, is tightly regulated at the transcriptional level. Transcription factors from various families, such as WRKY, bHLH, and MYB, have been shown to modulate the expression of BIA biosynthetic genes in response to developmental cues and environmental stimuli. Further research is needed to identify the specific transcription factors that regulate the this compound pathway in S. tetrandra.

Conclusion and Future Perspectives

This guide has outlined the putative biosynthetic pathway of this compound in Stephania tetrandra, integrating current knowledge of BIA and aporphine alkaloid biosynthesis. While the early steps leading to (S)-reticuline are well-understood, the later tailoring reactions that confer the unique chemical structure of this compound remain to be experimentally validated. The identification and characterization of the specific hydroxylases, methyltransferases, and acetyltransferases will be crucial for the complete elucidation of this pathway.

Future research should focus on:

-

Transcriptome and proteome analysis of S. tetrandra to identify all the enzymes in the this compound pathway.

-

Functional characterization of these enzymes through heterologous expression and in vitro assays.

-

Investigation of the regulatory networks that control the flux through this pathway.

A complete understanding of the this compound biosynthetic pathway will not only provide insights into the chemical diversity of plant natural products but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable aporphine alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 4. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]

- 5. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A CYP80B enzyme from <i>Stephania tetrandra</i> enables the 3'-hydroxylation of <i>N</i>-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids [cjnmcpu.com]

- 9. A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 11. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jipb.net [jipb.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Fenfangjine G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse and potent biological activities. Its complex tetracyclic structure is characteristic of this family of compounds, which have garnered significant interest in medicinal chemistry and drug discovery for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and cardiovascular effects. This technical guide provides a summary of the known and predicted physical and chemical properties of this compound, outlines standard experimental methodologies for their determination, and explores potential signaling pathways based on related compounds.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and predicted physicochemical properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | PubChem[1] |

| CAS Number | 205533-81-9 | AmBeed, MedChemExpress, Coompo Research Chemicals, ChemicalBook[2][3][4][5] |

| Molecular Formula | C₂₂H₂₇NO₈ | PubChem, ChemicalBook[1][5] |

| Molecular Weight | 433.45 g/mol | AmBeed, PubChem, Coompo Research Chemicals, ChemicalBook[1][2][4][5] |

| Canonical SMILES | COC1=C2C3(C--INVALID-LINK--[C@@H]1OC(C)=O)C4=C(O)C(OC)=CC=C4--INVALID-LINK--C2(NCC3) | AmBeed[2] |

| InChI Key | YVYLKUBETBPYFU-LCYWIJLYSA-N | PubChem[1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Melting Point | Not available | |

| Boiling Point | 625.7 ± 55.0 °C | ChemicalBook[5] |

| Density | 1.39 ± 0.1 g/cm³ | ChemicalBook[5] |

| pKa | 9.63 ± 0.70 | ChemicalBook[5] |

| LogP | -0.1 | PubChem[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Coompo Research Chemicals, ChemicalBook[4][5] |

| Physical Description | Crystalline solid or powder | Coompo Research Chemicals, ChemFaces[4][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound have not been specifically published. However, the following are standard methodologies used for the characterization of alkaloids and other natural products.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a widely accepted technique.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Determination of Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a common method for its determination.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules.

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly conjugated systems.

-

Protocol: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) is prepared. The absorbance spectrum is recorded over a wavelength range (e.g., 200-400 nm) using a spectrophotometer. The wavelength(s) of maximum absorbance (λmax) are reported.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Protocol: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity and elucidate the complete structure.

-

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

-

Protocol: A small amount of this compound is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides the accurate mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways.

-

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, its structural similarity to other well-studied bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, suggests potential mechanisms of action. These related compounds have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams illustrate some of these potential pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a member of the promising class of bisbenzylisoquinoline alkaloids. While comprehensive experimental data on its physical and chemical properties are currently limited, predictive models and the study of related compounds provide valuable initial insights for researchers. The standard experimental protocols outlined in this guide can be applied to rigorously characterize this compound. Furthermore, exploration of its effects on key cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, will be crucial in elucidating its therapeutic potential. Further research is warranted to fully understand the physicochemical profile and pharmacological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fangchinoline as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways [mdpi.com]

- 6. mdpi.com [mdpi.com]

Spectral and Biological Insights into Fenfangjine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Fenfangjine G, a bisbenzylisoquinoline alkaloid, and explores its potential biological significance. Due to the limited public availability of specific experimental spectra for this compound, this document presents its known properties and utilizes spectral data from the closely related and well-characterized bisbenzylisoquinoline alkaloid, Tetrandrine, as a representative example to illustrate the typical spectral features of this class of compounds. This guide also details the experimental protocols for acquiring such spectral data and visualizes a key signaling pathway potentially modulated by this compound, given its role in traditional medicine for treating nephrotic syndrome.

Data Presentation: Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Representative)

The following tables summarize the ¹H and ¹³C NMR spectral data for Tetrandrine, which shares the same core bisbenzylisoquinoline scaffold as this compound.

Table 1: ¹H NMR Data of Tetrandrine (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 | d, J=7.5 Hz | 1H | Aromatic H |

| 7.14 | d, J=6.9 Hz | 1H | Aromatic H |

| 7.08 | s | 1H | Aromatic H |

| 6.88 | d, J=7.8 Hz | 1H | Aromatic H |

| 6.82 | d, J=7.1 Hz | 1H | Aromatic H |

| 6.73 | s | 1H | Aromatic H |

| 6.57 | s | 1H | Aromatic H |

| 6.53 | s | 1H | Aromatic H |

| 6.33 | d, J=7.6 Hz | 1H | Aromatic H |

| 6.04 | s | 1H | Aromatic H |

| 3.93 | s | 3H | OCH₃ |

| 3.56 | s | 3H | OCH₃ |

| 3.44 | s | 3H | OCH₃ |

| 3.21 | s | 3H | OCH₃ |

| 2.50 | s | 3H | NCH₃ |

| 2.37 | s | 3H | NCH₃ |

| 2.6-3.4 | m | - | Aliphatic H |

Data adapted from representative spectra of Tetrandrine derivatives[2].

Table 2: ¹³C NMR Data of Tetrandrine (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 153.6, 152.7, 149.2, 148.6, 146.8, 145.7, 143.4, 141.8 | Aromatic C (quaternary) |

| 135.1, 134.9, 134.5, 132.5, 130.1, 128.6, 128.0 | Aromatic CH |

| 123.4, 123.2, 122.6, 121.8, 120.6, 116.1, 112.9, 111.3, 104.7 | Aromatic C and CH |

| 63.6, 61.3 | Aliphatic C |

| 56.1, 55.9 | OCH₃ |

| 45.2, 44.1, 42.5, 42.2, 41.9, 37.9, 25.3, 21.6 | Aliphatic C and NCH₃ |

Data adapted from representative spectra of Tetrandrine[3].

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₇NO₈ |

| Monoisotopic Mass | 433.17366682 Da[1] |

| Predicted [M+H]⁺ | 434.1810 |

Infrared (IR) Spectroscopy Data (Representative)

The IR spectrum of a bisbenzylisoquinoline alkaloid like this compound would be characterized by the following absorption bands.

Table 4: Characteristic IR Absorption Bands for Bisbenzylisoquinoline Alkaloids

| Wavenumber (cm⁻¹) | Functional Group |

| 3000-2850 | C-H stretch (alkane) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ether) |

| ~1100 | C-N stretch (amine) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectral data presented.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for detailed structural assignment):

-

Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the alkaloid.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the alkaloid (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the MS/MS fragmentation pattern to identify characteristic losses and fragment ions, which provide structural information. The fragmentation of bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline linkages[4].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is soluble, dissolve it in a volatile solvent, cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the sample in the instrument's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mandatory Visualization: Signaling Pathway

This compound is an active component of Fangji Huangqi Tang, a traditional Chinese medicine formulation used in the treatment of nephrotic syndrome[5][6]. Studies on the mechanism of action of Fangji Huangqi Tang in nephrotic syndrome have implicated the regulation of several key signaling pathways, including the PI3K-Akt and MAPK pathways[7][8]. The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway, which is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is often observed in kidney diseases[9][10][11]. It is hypothesized that components of Fangji Huangqi Tang, such as this compound, may exert their therapeutic effects by modulating this pathway in podocytes, the specialized cells of the kidney's filtration barrier.

Caption: Simplified PI3K-Akt Signaling Pathway.

The following diagram illustrates a general experimental workflow for the isolation and characterization of a natural product like this compound.

Caption: Natural Product Isolation and Characterization Workflow.

References

- 1. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Podocyte Vascular Endothelial Growth Factor (VEGF-A) Knockdown Disrupts alphaVbeta3 Integrin Signaling in the Glomerulus | PLOS One [journals.plos.org]

- 5. Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome by Using Integrated Metabolomics Based on “Correlations Between Chemical and Metabolic Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/pharmacodynamic modelling of effective components of Fangji Huangqi Tang for its treatment of nephrotic syndrome - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Network Pharmacology and In Vivo Experimental Validation to Uncover the Renoprotective Mechanisms of Fangji Huangqi Decoction on Nephrotic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resource.aminer.org [resource.aminer.org]

- 9. Critical roles of PI3K/Akt/NF-κB survival axis in angiotensin II-induced podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic Kidney Disease | The role of PI3K/Akt signaling pathway in chronic kidney disease | springermedicine.com [springermedicine.com]

- 11. The role of PI3K/Akt signaling pathway in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Biological Activities of Fenfangjine G

To the Valued Research Community,

This document serves as a technical guide on the current understanding of Fenfangjine G, a natural compound with emerging interest in the scientific community. Our objective is to provide a concise yet thorough overview for researchers, scientists, and drug development professionals. However, it is crucial to preface this guide with a note on the current state of research. While this compound has been identified as a bioactive component, the body of literature dedicated solely to its specific biological activities remains limited. This guide synthesizes the available information and will be updated as further research becomes available.

Introduction to this compound

This compound is a naturally occurring alkaloid found in Stephania tetrandra S. Moore[1][2][3]. It is recognized as one of the active components of the traditional Chinese medicine formulation, Fangji Huangqi Tang (FHT)[2][3][4][5]. The chemical identity of this compound is established with the molecular formula C22H27NO8 and the CAS Registry Number 205533-81-9[6][7][8][9][10].

Association with Nephrotic Syndrome

The primary therapeutic area linked to this compound is nephrotic syndrome. Studies investigating the traditional Chinese medicine formula Fangji Huangqi Tang (FHT) for the treatment of nephrotic syndrome have identified this compound as a potentially active constituent[2][3][4][5][11][12][13]. Research suggests that this compound, along with other compounds from Stephania tetrandra such as tetrandrine and fangchinoline, contributes to the therapeutic effects of FHT in managing this condition[12][13].

One metabolomics study aimed at identifying the active components of FHT correlated the presence of this compound and its hydrogenated metabolite with the amelioration of nephrotic syndrome biomarkers in animal models[12][13]. This suggests a potential role for this compound in the pharmacological activity of the herbal formula.

Current Research Limitations and Future Directions

Despite its identification and association with a therapeutic application, there is a significant lack of in-depth research into the specific biological activities and mechanisms of action of isolated this compound. To date, scientific literature does not provide detailed quantitative data (e.g., IC50, EC50 values), specific signaling pathways modulated solely by this compound, or comprehensive experimental protocols for its study.

The absence of this detailed information prevents the construction of a comprehensive technical guide that meets the rigorous standards of drug development professionals, including quantitative data tables and detailed signaling pathway diagrams.

Future research should focus on:

-

Isolation and purification of this compound in quantities sufficient for detailed biological screening.

-

In vitro and in vivo studies to elucidate its specific pharmacological effects.

-

Determination of its mechanism of action, including the identification of molecular targets and signaling pathways.

-

Pharmacokinetic and toxicological profiling of the pure compound.

Alternative Avenues of Research: Related Compounds

For researchers interested in the therapeutic potential of alkaloids from Stephania tetrandra, a wealth of information is available for related bisbenzylisoquinoline alkaloids, such as Tetrandrine and Fangchinoline . These compounds have been extensively studied for a variety of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects[1][14]. A comprehensive technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, could be compiled for these more thoroughly investigated molecules.

This compound represents a promising but currently understudied natural product. While its presence in a therapeutically active traditional medicine formulation suggests potential biological activity, dedicated research is required to unlock its full potential for modern drug discovery and development. The scientific community is encouraged to pursue further investigation into this and other novel natural compounds.

References

- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C22H27NO8 | CID 10622655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 活性化合物 | MCE [medchemexpress.cn]

- 10. This compound [clementiabiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome by Using Integrated Metabolomics Based on “Correlations Between Chemical and Metabolic Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Fenfangjine G: Unraveling the Mechanistic Hypotheses of a Promising Bisbenzylisoquinoline Alkaloid

For Immediate Release

[CITY, State] – [Date] – Fenfangjine G, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra (Fen Fang Ji), is a compound of growing interest within the scientific community. While its precise mechanism of action remains the subject of ongoing investigation, hypotheses based on the activities of structurally similar compounds suggest a multi-faceted pharmacological profile with potential therapeutic applications in oncology, inflammation, and cardiovascular disease. This technical guide provides an in-depth overview of the current hypotheses surrounding the mechanism of action of this compound, drawing parallels from well-studied related alkaloids and outlining potential experimental approaches for its further characterization.

Core Structural Features and Pharmacological Context

This compound belongs to the bisbenzylisoquinoline class of alkaloids, characterized by two benzylisoquinoline units linked together. This structural motif is shared by other prominent alkaloids from Stephania tetrandra, such as tetrandrine and fangchinoline, which have demonstrated a range of biological activities.[1] The pharmacological actions of these related compounds provide a foundational basis for postulating the potential mechanisms of this compound.

Hypothesized Mechanisms of Action

Based on the known biological effects of analogous bisbenzylisoquinoline alkaloids, the following mechanisms are hypothesized for this compound:

Anti-Cancer Activity: Targeting Key Signaling Pathways

Hypothesis: this compound is hypothesized to exert anti-proliferative and pro-apoptotic effects on cancer cells through the modulation of critical intracellular signaling pathways.

Several bisbenzylisoquinoline alkaloids have been shown to interfere with cancer cell growth and survival. It is postulated that this compound may act on one or more of the following pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Tetrandrine, a related alkaloid, has been shown to inhibit this pathway in cancer cells. It is hypothesized that this compound may similarly downregulate the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is another crucial signaling route involved in cell proliferation and differentiation. Inhibition of this pathway is a known anti-cancer strategy. Studies on similar alkaloids suggest that this compound could potentially modulate the activity of ERK, JNK, and p38, key kinases in the MAPK pathway.

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of pro-inflammatory and anti-apoptotic genes. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Logical Relationship of Hypothesized Anti-Cancer Signaling

Caption: Hypothesized signaling pathways targeted by this compound in cancer cells.

Anti-Inflammatory Effects

Hypothesis: this compound is proposed to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Chronic inflammation is a key driver of many diseases. Bisbenzylisoquinoline alkaloids have demonstrated anti-inflammatory effects. The hypothesized mechanisms for this compound include:

-

Inhibition of Pro-inflammatory Cytokines: It is plausible that this compound can suppress the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Modulation of Inflammatory Enzymes: The compound may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response.

Experimental Workflow for Investigating Anti-Inflammatory Effects

Caption: Proposed workflow to test this compound's anti-inflammatory potential.

Proposed Experimental Protocols for Hypothesis Validation

To validate the aforementioned hypotheses, a series of well-defined experiments are necessary. The following outlines key experimental protocols that could be employed:

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.

-

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., breast, lung, colon) in appropriate media.

-

Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Flow Cytometry: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometric analysis.

-

Western Blotting: Analyze the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Signaling Pathway Analysis

-

Objective: To elucidate the effect of this compound on the PI3K/AKT/mTOR, MAPK, and NF-κB signaling pathways.

-

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for various time points and lyse the cells to extract proteins.

-

Western Blotting: Perform western blot analysis using antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-p65/p65).

-

Reporter Gene Assays: Utilize luciferase reporter constructs for NF-κB to measure its transcriptional activity in the presence of this compound.

-

Anti-Inflammatory Activity Assays

-

Objective: To investigate the anti-inflammatory effects of this compound in vitro.

-

Methodology:

-

Cell Culture and Stimulation: Culture murine macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Co-treat the cells with various concentrations of this compound.

-

ELISA: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Griess Assay: Determine the production of nitric oxide (NO) in the supernatant using the Griess reagent.

-

Western Blotting: Analyze the protein expression of iNOS and COX-2 in cell lysates.

-

Future Directions and Conclusion

The study of this compound is still in its nascent stages. While direct experimental evidence is currently lacking in the public domain, the established pharmacological profiles of its structural analogs provide a strong foundation for targeted research. The hypotheses outlined in this guide serve as a roadmap for future investigations into the mechanism of action of this promising natural product. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for unlocking its full therapeutic potential. Further research, employing the experimental protocols detailed herein, is warranted to validate these hypotheses and to pave the way for potential clinical applications.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The hypotheses presented are based on the scientific literature of related compounds and have not yet been experimentally confirmed for this compound.

References

A Comprehensive Review of Alkaloids in Stephania tetrandra: From Phytochemistry to Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stephania tetrandra S. Moore, a perennial vine belonging to the Menispermaceae family, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. Known as "Fen Fang Ji," its roots are traditionally used to treat a variety of ailments including arthralgia, rheumatism, edema, and hypertension.[1] Modern phytochemical and pharmacological research has revealed that the therapeutic efficacy of this plant is largely attributable to its rich and diverse alkaloid content.[1] To date, a total of 67 alkaloids have been identified from the roots and aerial parts of S. tetrandra.[1]

These compounds, primarily belonging to the bisbenzylisoquinoline class, have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antihypertensive, anti-fibrotic, and notably, anticancer properties.[2][3] This technical guide provides a comprehensive review of the alkaloids present in Stephania tetrandra, focusing on their quantitative analysis, experimental protocols for their extraction and isolation, and their mechanisms of action at a molecular level. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to leverage these natural compounds for therapeutic innovation.

Phytochemistry and Quantitative Analysis

The predominant alkaloids in Stephania tetrandra are the bisbenzylisoquinoline alkaloids Tetrandrine (TET) and Fangchinoline (FAN).[2][4] These two molecules are structurally similar, differing only by a single functional group: TET possesses a methoxy (-OCH₃) group at the C7 position, whereas FAN has a hydroxyl (-OH) group at the same position.[4] Beyond these two major components, the plant contains a variety of other alkaloid structures, which are categorized into several classes as detailed in Table 1.

Table 1: Major Alkaloid Classes in Stephania tetrandra

| Alkaloid Class | Representative Compounds | Reference |

| Bisbenzyltetrahydroisoquinolines | Tetrandrine, Fangchinoline, Cycleanine | [1] |

| Monobenzyltetrahydroisoquinolines | N-methylcoclaurine, Coclaurine | [1][5] |

| Aporphines | Isocorydine, Magnoflorine | [1][6] |

| Protoberberines & Tetrahydroprotoberberines | Stepholidine, l-tetrahydropalmatine | [1][6] |

| Morphinans | Sinoacutine | [6] |

The concentration and yield of these alkaloids can vary significantly depending on the plant tissue and the extraction method employed. Quantitative studies have focused on optimizing extraction and precisely measuring the content of the most active compounds, TET and FAN.

Table 2: Quantitative Yields and Concentrations of Major Alkaloids in Stephania tetrandra

| Method / Tissue | Fangchinoline (FAN) | Tetrandrine (TET) | Total Alkaloids (TA) | Reference |

| Deep Eutectic Solvents-Ultrasound-Assisted Extraction (DESs-UAE) | 7.23 mg/g | 13.36 mg/g | 20.59 mg/g | [7][8] |

| Supramolecular Solvent-Based Ultrasound-Assisted Extraction | 7.11 mg/g | 13.89 mg/g | Not Reported | [9] |

| UPLC-Q-TOF/MS Analysis of Root Epidermis | 8.37 mg/g | 17.31 mg/g | Not Reported | [5] |

These data highlight that the root epidermis is particularly rich in these alkaloids and that advanced, green extraction techniques like DESs-UAE can achieve high yields.[5][7][8]

Experimental Protocols

Detailed and optimized protocols are crucial for the successful extraction, isolation, and analysis of alkaloids from Stephania tetrandra.

Extraction Methodologies

Several methods have been developed, ranging from traditional solvent reflux to modern green chemistry approaches.

A. Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction (DESs-UAE)

This environmentally friendly method demonstrates high efficiency.[8]

-

Solvent Preparation: A deep eutectic solvent is prepared by mixing choline chloride and ethylene glycol at a molar ratio of 1:2.

-

Extraction Parameters:

-

Plant Material: Dried and powdered roots of S. tetrandra.

-

Liquid-Solid Ratio: 23 mL of DES per gram of plant material.

-

Water Content in DES: 23% (v/v).

-

Ultrasonic Assistance: Performed in an ultrasonic bath.

-

Temperature: 52 °C.

-

Time: 82 minutes.

-

-

Post-Extraction: The extract is centrifuged, and the supernatant containing the alkaloids is collected for further purification.

References

- 1. Tetrandrine promotes the survival of the random skin flap via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrandrine Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physiological Effects of Fangchinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known physiological effects of fangchinoline, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and anti-fibrotic properties. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these effects. Signaling pathways modulated by fangchinoline are visualized to provide a clear understanding of its mode of action at the cellular level. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Fangchinoline (Fan) is a bioactive natural product with a wide range of biological activities. Traditionally used in Chinese medicine, modern pharmacological studies have begun to unravel its therapeutic potential. Its diverse effects stem from its ability to modulate multiple key signaling pathways involved in cell proliferation, inflammation, apoptosis, and fibrosis. This guide synthesizes the current scientific literature on fangchinoline, presenting its physiological effects and the underlying molecular mechanisms in a structured and detailed format.

Physiological Effects of Fangchinoline

Anti-Cancer Effects

Fangchinoline has demonstrated potent anti-cancer activity across a variety of cancer cell lines and in preclinical animal models.[1] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest, as well as the inhibition of cancer cell proliferation, migration, and invasion.[2]

2.1.1. Induction of Apoptosis and Autophagy

Fangchinoline induces apoptosis in numerous cancer cell lines, including those of the breast, bone, bladder, pancreas, and esophageal squamous cell carcinoma.[1][3] This is often mediated through the mitochondrial apoptotic pathway.[1] In some cancer cells, such as human hepatocellular carcinoma, fangchinoline can induce autophagic cell death.[4] Interestingly, in colorectal cancer cells, fangchinoline induces both apoptosis and a cytoprotective form of autophagy.[5]

2.1.2. Cell Cycle Arrest

A key anti-proliferative mechanism of fangchinoline is its ability to arrest the cell cycle. In SPC-A-1 lung cancer cells, for instance, fangchinoline induces G0/G1 phase arrest by downregulating cyclin-dependent kinases (CDK4, CDK6) and cyclin D1.[4]

2.1.3. Inhibition of Proliferation, Migration, and Invasion

Fangchinoline has been shown to inhibit the proliferation of various cancer cells, including bone, breast, and lung cancer.[2] It also suppresses the migration and invasion of cancer cells, such as melanoma and lung adenocarcinoma, often through the inhibition of pathways involving focal adhesion kinase (FAK).[1][2]

Anti-Inflammatory Effects

Fangchinoline exhibits significant anti-inflammatory properties. Studies have shown its effectiveness in reducing inflammation in animal models of rheumatoid arthritis and endotoxemia.[6][7] It has been observed to inhibit cyclooxygenase and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[7][8] A derivative of fangchinoline has also been shown to inhibit the release of IL-1β by targeting the NLRP3 inflammasome.[9][10]

Neuroprotective Effects

Fangchinoline has demonstrated neuroprotective effects against oxidative stress-induced neuronal cell damage. It has been shown to protect cultured rat cerebellar granule neurons from hydrogen peroxide-induced neurotoxicity.[11] The mechanism involves mitigating the increase in cytosolic free calcium, glutamate release, and the generation of reactive oxygen species (ROS).[12] Furthermore, in models of Alzheimer's disease, fangchinoline alleviates cognitive impairments by enhancing autophagy and reducing oxidative stress.[13] In neonatal rats with cerebral ischemia, fangchinoline reduces neuronal injury by attenuating inflammation and oxidative stress.[14]

Cardiovascular Effects

Fangchinoline has shown cardioprotective effects in the context of endotoxemia. In a rat model of lipopolysaccharide (LPS)-induced acute cardiac dysfunction, fangchinoline was found to attenuate cardiac dysfunction, myocardial inflammation, and apoptosis.[6][15] This protective effect is associated with the inhibition of ERK1/2 and NF-κB p65 phosphorylation.[6] Its structural analog, tetrandrine, is known to be a calcium channel blocker, which may suggest a similar mechanism for fangchinoline's cardiovascular effects.[16][17]

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic potential of fangchinoline. In a mouse model of hepatic fibrosis, fangchinoline was shown to alleviate liver fibrosis by reducing biomarker levels, improving histopathological changes, and inhibiting collagen deposition.[18][19] The proposed mechanism involves the regulation of taurine metabolism and the reduction of oxidative stress through the activation of the Nrf2 pathway.[18] Benzylisoquinoline alkaloids, the class of compounds to which fangchinoline belongs, are known to inhibit lung fibroblast activation by targeting the TGF-β1/Smads and ERK1/2 pathways.[20]

Quantitative Data

The following tables summarize the quantitative data from various studies on the physiological effects of fangchinoline.

Table 1: Anti-Cancer Effects - IC50 Values

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| WM9 | Melanoma | 1.07 (for a derivative) | [5] |

| A549 | Lung Cancer | 0.26 (for a derivative) | [1] |

| HEL | Leukemia | 0.23 (for a derivative) | [1] |

| HET-1A | Normal Esophageal Epithelial | 8.93 | [3] |

| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [3] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [3] |

| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [3] |

| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [3] |

| HepG2 | Hepatocellular Carcinoma | ~5 | [5] |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | [5] |

Table 2: Anti-Inflammatory Effects

| Assay | Model | Effect | Concentration | Reference |

| Cyclooxygenase Inhibition | In vitro | 35% inhibition | 100 µM | [8] |

| hIL-6 Activity Inhibition | In vitro | 63% inhibition | 4 µM | [8] |